molecular formula C35H38Cl2N8O4 B13580542 Itraconazole, (S)-(-)- CAS No. 154003-20-0

Itraconazole, (S)-(-)-

Cat. No.: B13580542
CAS No.: 154003-20-0
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ARROIKNCSA-N
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Description

Itraconazole is an antifungal medication used to treat various fungal infections. It belongs to the triazole family of drugs. Its primary applications include managing conditions such as aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis. The compound can be administered orally or intravenously.

Preparation Methods

Synthetic Routes: The synthesis of itraconazole involves several steps. One key intermediate is the triazolinone ring, which is crucial for its antifungal activity. The overall synthetic route includes cyclization reactions, functional group transformations, and stereochemical control.

Industrial Production: Itraconazole is produced industrially through efficient synthetic processes. specific details regarding large-scale production methods are proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:

    Oxidation: The compound can be oxidized to form hydroxy-itraconazole and keto-itraconazole.

    Reduction: Reduction reactions may lead to N-desalkyl-itraconazole.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as peracids or metal oxides.

    Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products: The major products of these reactions include the hydroxy and keto derivatives, which contribute to itraconazole’s pharmacological properties.

Scientific Research Applications

Itraconazole’s versatility extends beyond antifungal therapy:

Mechanism of Action

Itraconazole disrupts fungal cell membranes and metabolism. It affects ergosterol biosynthesis, leading to impaired fungal growth. The compound targets specific enzymes involved in sterol synthesis.

Comparison with Similar Compounds

Itraconazole stands out due to its broad spectrum of activity, including efficacy against Aspergillus. Other similar compounds include fluconazole, voriconazole, and posaconazole.

Properties

CAS No.

154003-20-0

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1

InChI Key

VHVPQPYKVGDNFY-ARROIKNCSA-N

Isomeric SMILES

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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